Glycerophosphoserine

CAS No.: 26289-09-8

Cat. No.: VC1766833

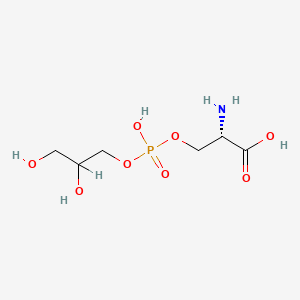

Molecular Formula: C6H14NO8P

Molecular Weight: 259.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26289-09-8 |

|---|---|

| Molecular Formula | C6H14NO8P |

| Molecular Weight | 259.15 g/mol |

| IUPAC Name | (2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid |

| Standard InChI | InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1 |

| Standard InChI Key | ZWZWYGMENQVNFU-AKGZTFGVSA-N |

| Isomeric SMILES | C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O |

| SMILES | C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |

| Canonical SMILES | C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |

Introduction

Chemical Structure and Properties

Glycerophosphoserine consists of a glycerol backbone linked to a phosphate group that is further connected to the amino acid serine. This structure classifies it as a glycerophosphodiester, part of the broader glycerophospholipid family. The compound serves as an intermediate in phospholipid metabolism and acts as a precursor in various biochemical pathways .

The structural composition of glycerophosphoserine can be understood as a deacylated form of phosphatidylserine, where the fatty acid chains have been removed, leaving the glycerol-phosphate-serine core structure. This gives the molecule unique biochemical properties that distinguish it from other glycerophosphodiesters.

Molecular Characteristics

Glycerophosphoserine possesses amphiphilic properties due to its hydrophilic head group (phosphoserine) and relatively hydrophobic glycerol backbone. This characteristic influences its behavior in aqueous environments and its interactions with biological membranes and proteins. The phosphate group and serine moiety provide multiple sites for potential hydrogen bonding and ionic interactions, contributing to its biological activities.

Biological Functions

Role in Bacterial Metabolism

Glycerophosphoserine serves as a crucial source of phosphate and glycerol for various bacteria, including Pseudomonas aeruginosa. Under conditions of phosphate starvation, bacteria can utilize glycerophosphodiesters like glycerophosphoserine to meet their nutritional requirements .

Pseudomonas aeruginosa employs two distinct systems for the salvage of glycerophosphodiesters: the Glp system and the Ugp system. The Glp system involves a periplasmic glycerophosphoryl diester phosphodiesterase (encoded by glpQ) that hydrolyzes deacylated phospholipids, including glycerophosphoserine, to release an alcohol and sn-glycerol-3-phosphate. The latter is then transported into the cell by the GlpT transporter .

In contrast, the Ugp system processes glycerophosphodiesters during transport at the cytoplasmic side of the inner membrane. A cytoplasmic glycerophosphodiester phosphodiesterase (encoded by ugpQ) hydrolyzes these compounds to generate sn-glycerol-3-phosphate and the corresponding alcohol. This system is specifically induced during phosphate starvation, allowing bacteria to scavenge phosphate from environmental sources .

The UgpQ enzyme in Pseudomonas aeruginosa demonstrates broad substrate specificity toward various glycerophosphodiesters, including glycerophosphoserine, making it an essential component of bacterial phosphate metabolism under nutrient-limited conditions .

Role in Mammalian Systems

In mammalian systems, glycerophosphoserine appears to be involved in more complex metabolic and signaling pathways. Research has identified glycerophosphoserine as a metabolite that accumulates in the brains of mice lacking the glycerophosphodiester phosphodiesterase 1 (GDE1) enzyme .

Studies with GDE1(-/-) knockout mice revealed that glycerophosphoserine levels were profoundly elevated (>20-fold) in brain tissue compared to wild-type controls. This significant accumulation suggests that glycerophosphoserine is a direct substrate of GDE1 in mammalian brain tissue .

Interestingly, the accumulation of glycerophosphoserine in GDE1-deficient mice was associated with reduced serine levels (both L- and D-forms) in the brain, indicating a potential connection between glycerophosphoserine metabolism and amino acid homeostasis in neural tissues .

Metabolic Pathways

Biosynthesis

The biosynthesis of glycerophosphoserine in eukaryotic cells involves several enzymatic steps. In yeast, a eukaryotic model organism, the process begins with CDP-diacylglycerol (CDP-DAG)4. The alcohol group of serine replaces the CMP portion of CDP-DAG to form phosphatidylserine4.

Subsequently, phosphatidylserine can undergo deacylation to remove the fatty acid chains, resulting in the formation of glycerophosphoserine. This deacylation process may occur through the action of phospholipases that cleave the ester bonds between the fatty acids and the glycerol backbone.

Degradation

The degradation of glycerophosphoserine primarily occurs through the action of glycerophosphodiester phosphodiesterases. These enzymes are metal-dependent phosphodiesterases that cleave the phosphodiester bond of glycerophosphoserine and other glycerophosphodiester metabolites .

GDE1, a glycerophosphodiester phosphodiesterase, has been confirmed to use glycerophosphoserine as a direct substrate. Enzyme assays with synthetic glycerophospho-metabolites, including glycerophosphoserine, have verified this substrate specificity .

The degradation of glycerophosphoserine by GDE1 yields sn-glycerol-3-phosphate and serine. The sn-glycerol-3-phosphate can then be further metabolized to dihydroxyacetone phosphate, which enters central carbon metabolism .

Research Findings

Significance in Neuroscience

The discovery that glycerophosphoserine accumulation in GDE1-deficient mice correlates with reduced serine levels in the brain has important implications for neuroscience. Serine, particularly D-serine, is known to function as a neurotransmitter and plays crucial roles in synaptic plasticity and cognitive functions .

The inverse relationship between glycerophosphoserine and serine levels suggests that GDE1-mediated metabolism of glycerophosphoserine may contribute to maintaining adequate serine pools in the brain. This connection between glycerophosphodiester metabolism and amino acid homeostasis represents a novel aspect of neurochemistry that warrants further investigation .

Analytical Methods for Glycerophosphoserine

The identification and quantification of glycerophosphoserine in biological samples require sophisticated analytical techniques. Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), has been instrumental in detecting and measuring glycerophosphoserine levels in complex biological matrices .

For novel glycolipids including glycerophosphoserine, isolation, derivatization, and nuclear magnetic resonance (NMR) analyses are essential for determining the type of sugar, position of modification, and stereoconfiguration. Purification methods such as high-performance liquid chromatography (HPLC) and liquid-liquid partition chromatography are valuable, although the separation of amphiphilic compounds might require successive manipulations and complex mixtures of solvents .

Comparison with Related Compounds

Glycerophosphoserine belongs to a family of related compounds with similar structures but distinct biological functions. The table below compares glycerophosphoserine with structurally related compounds:

| Compound | Structure | Key Features | Biological Role |

|---|---|---|---|

| Glycerophosphoserine | Glycerol backbone + Phosphate + Serine | Deacylated form of phosphatidylserine | Source of phosphate and glycerol for bacteria; potential role in serine homeostasis in brain |

| Phosphatidylserine | Glycerol backbone + Phosphate + Serine + Fatty acids | Contains fatty acid chains at sn-1 and sn-2 positions | Critical for apoptosis signaling; abundant in brain tissue |

| 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoserine | Glycerol backbone + Phosphate + Serine + Specific fatty acids (16:0 and 18:0) | Specific molecular species of phosphatidylserine | Functions as a mouse metabolite; related to hexadecanoic and octadecanoic acids |

| Glycerophosphoinositol | Glycerol backbone + Phosphate + Inositol | Contains inositol instead of serine | Regulated by GDE1; elevated in GDE1(-/-) mice |

| Glycerophosphoglycerol | Glycerol backbone + Phosphate + Glycerol | Contains glycerol as the head group | Intermediate in phospholipid metabolism |

The structural differences between these compounds, particularly in their head groups, contribute to their distinct biological functions and metabolic fates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume